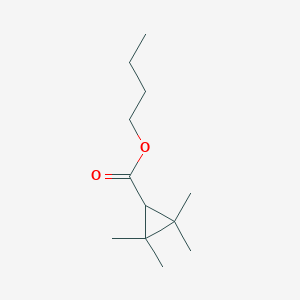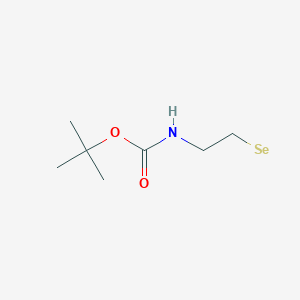![molecular formula C6H11N2O7P B12559164 2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- CAS No. 194017-73-7](/img/structure/B12559164.png)
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a hydroxy group and a phosphonooxypropyl group attached to the imidazolidinedione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- typically involves the reaction of imidazolidinedione derivatives with appropriate reagents to introduce the hydroxy and phosphonooxypropyl groups. The reaction conditions may vary depending on the specific synthetic route chosen. Commonly used reagents include phosphoric acid derivatives and hydroxyalkylating agents. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidinedione ring can be reduced under specific conditions to form reduced derivatives.
Substitution: The phosphonooxypropyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidinediones, and substituted compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and phosphonooxypropyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: Known for its use in pharmaceuticals and as a stabilizer in various formulations.
2,4-Imidazolidinedione, 3-methyl-: Utilized in the synthesis of bioactive molecules and as a reagent in organic chemistry.
2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-:
Uniqueness
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- is unique due to the presence of both hydroxy and phosphonooxypropyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit specific biological activities that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
194017-73-7 |
|---|---|
Molekularformel |
C6H11N2O7P |
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
3-(3-hydroxy-2,5-dioxoimidazolidin-4-yl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C6H11N2O7P/c9-5-4(8(11)6(10)7-5)2-1-3-15-16(12,13)14/h4,11H,1-3H2,(H,7,9,10)(H2,12,13,14) |
InChI-Schlüssel |
JZLZGIWPTWOXJF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1C(=O)NC(=O)N1O)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


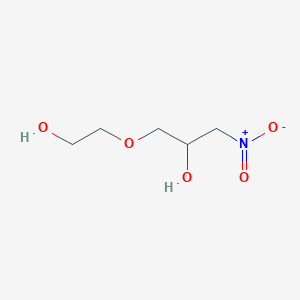
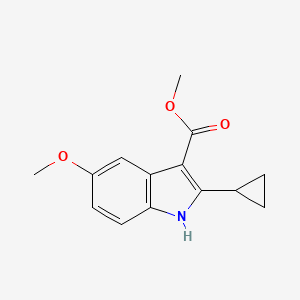
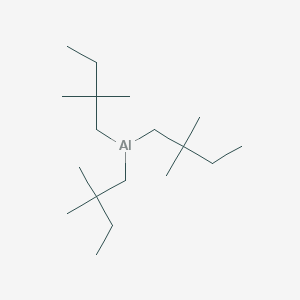
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
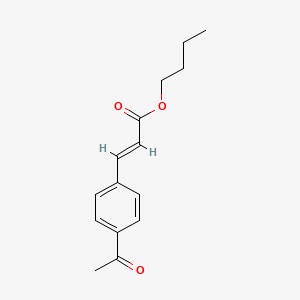
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
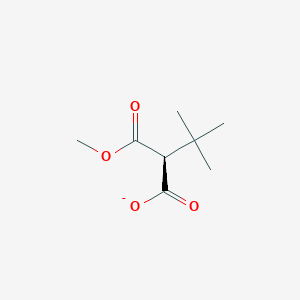
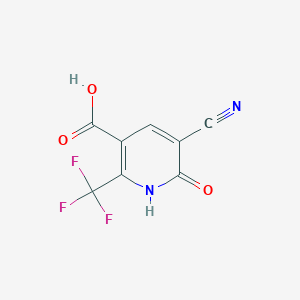
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

